molecular formula C14H18BFO4 B7956776 2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Cat. No.: B7956776
M. Wt: 280.10 g/mol
InChI Key: MVDOBDDSPUBSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronic acid pinacol ester and a fluorinated aromatic ring. These features contribute to its versatility and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the reaction of a fluorinated aromatic compound with a boronic acid pinacol ester under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as potassium carbonate for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura reactions, for example, the product is often a biaryl compound, which is valuable in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and medicinal chemistry . The fluorinated aromatic ring enhances the compound’s stability and reactivity, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid apart from similar compounds is its specific combination of a fluorinated aromatic ring and a boronic acid ester group.

Properties

IUPAC Name

2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-10(16)6-5-9(11)7-12(17)18/h5-6,8H,7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDOBDDSPUBSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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